molecular formula C18H18FNO5S B2727351 Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 307524-38-5

Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2727351
CAS No.: 307524-38-5
M. Wt: 379.4
InChI Key: AYWHFJFYNWKVPH-UHFFFAOYSA-N
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Description

Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis

Scientific Research Applications

Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene core can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction between 4-fluorobenzoic acid and the thiophene derivative.

    Esterification: The final step involves esterification of the carboxylic acid groups with ethanol to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the ester can be reduced to alcohols.

    Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The fluorobenzamido group could enhance binding affinity to specific proteins, while the thiophene core may facilitate interactions with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylisoxazole: Known for its potent inhibition of diacylglycerol acyltransferase 1 (DGAT1).

    5-Phenyloxazole: Exhibits similar biological activity with improved solubility.

    3-Phenyl-1,2,4-oxadiazole: Another heterocyclic compound with potential biological activity.

Uniqueness

Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is unique due to the combination of its fluorobenzamido group and thiophene core, which may confer distinct biological activities and physicochemical properties compared to other similar compounds .

Properties

IUPAC Name

diethyl 5-[(4-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-6-8-12(19)9-7-11/h6-9H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWHFJFYNWKVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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